N,N-diallyl-3-chlorobenzamide
Description
N,N-Diallyl-3-chlorobenzamide is a benzamide derivative featuring a chlorine substituent at the 3-position of the benzoyl ring and two allyl groups attached to the amide nitrogen. Benzamides are characterized by their amide linkage (-CONR₂), where substituents on the aromatic ring and nitrogen significantly influence reactivity, solubility, and applications in fields like polymer synthesis () and catalysis ().
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
3-chloro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H14ClNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9H2 |
InChI Key |
JTQDXQWRWNQSAP-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : The 3-chloro substituent (common in ) increases steric hindrance and electron-withdrawing effects, influencing reactivity in cross-coupling or polymerization reactions.
- N-Substituents: N,N-Dialkyl Groups (e.g., dimethyl in ): Enhance solubility in organic solvents due to reduced polarity. Aryl Groups (e.g., N-phenyl in ): Introduce π-π stacking interactions, critical in crystal packing (monoclinic structure) . Functionalized Alkyl Chains (e.g., diethylamino in ): Improve bioavailability and metal-binding capacity for catalysis.
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